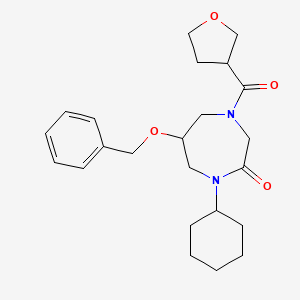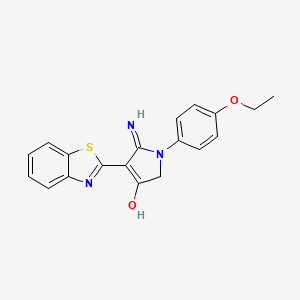
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. It is a potent antagonist of the GABA-A receptor and has been used in scientific research to investigate the role of GABA in the central nervous system.
Mecanismo De Acción
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the activity of this receptor, 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 can alter the balance of excitatory and inhibitory neurotransmission in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 has been shown to have a number of biochemical and physiological effects in animal models. It can alter the release of neurotransmitters such as dopamine and serotonin, as well as affect the activity of ion channels and other signaling pathways in the brain. It has also been shown to have effects on the cardiovascular and respiratory systems, although the exact mechanisms of these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 in scientific research is that it is a potent and selective antagonist of the GABA-A receptor, making it a useful tool for investigating the role of this receptor in the central nervous system. However, one limitation of using 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513. One area of interest is the development of more selective GABA-A receptor antagonists, which could help to elucidate the specific roles of different subtypes of this receptor in the brain. Another area of interest is the investigation of the effects of 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 on the immune system, as recent research has suggested that GABA may play a role in regulating immune function. Finally, there is potential for the use of 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 in the development of new treatments for psychiatric and neurological disorders, although further research is needed to explore this possibility.
Métodos De Síntesis
The synthesis of 6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of 1-cyclohexyl-3-aminopropan-1-ol with benzyl chloroformate to form the benzyl carbamate, which is then reacted with 3,4-dihydro-2H-pyran to form the tetrahydrofuran ring. The resulting compound is then reacted with ethyl chloroformate and ammonia to form the final product.
Aplicaciones Científicas De Investigación
6-(benzyloxy)-1-cyclohexyl-4-(tetrahydro-3-furanylcarbonyl)-1,4-diazepan-2-one 15-4513 has been widely used in scientific research to investigate the role of GABA in the central nervous system. It has been used to study the mechanisms of action of other benzodiazepines, as well as to investigate the effects of GABA on memory, anxiety, and other behaviors.
Propiedades
IUPAC Name |
1-cyclohexyl-4-(oxolane-3-carbonyl)-6-phenylmethoxy-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c26-22-15-24(23(27)19-11-12-28-17-19)13-21(29-16-18-7-3-1-4-8-18)14-25(22)20-9-5-2-6-10-20/h1,3-4,7-8,19-21H,2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVGERRBZSGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CN(CC2=O)C(=O)C3CCOC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)

![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)

![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)